8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-81-9

Cat. No.: VC3044839

Molecular Formula: C19H15Cl2NO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160263-81-9 |

|---|---|

| Molecular Formula | C19H15Cl2NO2 |

| Molecular Weight | 360.2 g/mol |

| IUPAC Name | 8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H15Cl2NO2/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-11H,1-2H3 |

| Standard InChI Key | PQWCJBLUHUJXNI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |

Introduction

Structural Characteristics and Properties

Molecular Structure

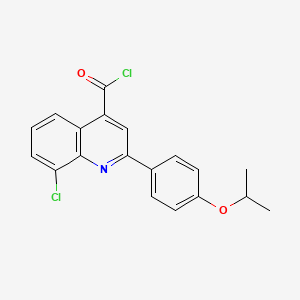

The molecular structure of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride consists of several key structural components:

-

A quinoline backbone (bicyclic structure with fused benzene and pyridine rings)

-

A chlorine atom substituted at position 8 of the quinoline ring

-

A phenyl ring with an isopropoxy group at the para position attached at position 2 of the quinoline

-

A carbonyl chloride (acyl chloride) group at position 4 of the quinoline ring

Physical and Chemical Properties

Based on analysis of related compounds and the molecular structure, we can establish the following properties for 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride:

The compound's carbonyl chloride group is particularly noteworthy for its reactivity toward nucleophiles, making it susceptible to hydrolysis and other nucleophilic substitution reactions.

Synthesis Methods

Reagents and Reaction Conditions

The conversion of the carboxylic acid to the acid chloride typically employs specific reagents under controlled conditions:

| Reagent | Function | Reaction Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Chlorinating agent | Typically reflux, 1-4 hours, anhydrous conditions |

| Oxalyl chloride (COCl)₂ | Alternative chlorinating agent | Room temperature to mild heating, anhydrous conditions |

| DMF (catalytic) | Catalyst (with oxalyl chloride) | Used in catalytic amounts |

| Dichloromethane or toluene | Solvent | Anhydrous conditions necessary |

The reaction must be performed under anhydrous conditions to prevent hydrolysis of both the reagents and the product, as acid chlorides are highly sensitive to moisture.

Purification Techniques

Purification of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride would typically involve:

-

Removal of excess chlorinating agent and solvent under reduced pressure

-

Potential recrystallization from appropriate anhydrous solvents

-

Column chromatography under controlled conditions, if necessary

-

Storage under inert atmosphere to prevent degradation

All purification steps would need to be conducted under anhydrous conditions to preserve the integrity of the acid chloride functional group.

Chemical Reactivity

Reactivity Profile

The chemical reactivity of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is largely defined by its functional groups, particularly the highly reactive carbonyl chloride moiety. Based on principles of organic chemistry and similar structures, the following reactivity patterns can be established:

-

The carbonyl chloride group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles

-

The chlorine at position 8 of the quinoline ring may participate in nucleophilic aromatic substitution under appropriate conditions

-

The isopropoxy group provides potential for further functionalization or modification

Key Reaction Types

| Reaction Type | Nucleophile/Reagent | Expected Product | Potential Applications |

|---|---|---|---|

| Amidation | Amines (R-NH₂) | Amides | Peptide synthesis, pharmaceutical intermediates |

| Esterification | Alcohols (R-OH) | Esters | Fine chemicals, fragrances, polymer precursors |

| Hydrolysis | Water (H₂O) | Carboxylic acid | Converting to more stable form |

| Thioesterification | Thiols (R-SH) | Thioesters | Biochemical models, organic synthesis |

| Reduction | LiAlH₄, NaBH₄ | Alcohols or aldehydes | Creation of functional derivatives |

The high reactivity of the carbonyl chloride group makes 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride valuable as a versatile synthetic intermediate that can be transformed into various functional derivatives.

Research Applications

Applications in Synthetic Chemistry

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride serves primarily as a synthetic intermediate in organic chemistry research. Its utility stems from the reactive carbonyl chloride group, which facilitates the formation of various derivatives through nucleophilic acyl substitution reactions .

Key synthetic applications include:

-

Creation of amide derivatives for structure-activity relationship studies

-

Synthesis of ester derivatives with potential applications in materials science

-

Formation of complex molecules containing the quinoline scaffold

-

Development of chemical libraries for drug discovery programs

Materials Science Applications

The unique structural features of quinoline derivatives make them valuable in materials science applications. Potential areas include:

-

Development of fluorescent probes and sensors

-

Creation of conjugated materials with specific electronic properties

-

Design of liquid crystalline materials

-

Synthesis of photoactive compounds for various applications

The 4-isopropoxyphenyl group and the presence of extended conjugation in the quinoline system contribute to potential applications in these fields.

Comparative Analysis with Related Compounds

Structural Analogs

Comparing 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride with structurally related compounds provides valuable insights into structure-property relationships:

Structure-Property Relationships

-

The quinoline core provides rigidity, aromaticity, and potential for π-stacking interactions

-

The carbonyl chloride group confers high reactivity toward nucleophiles

-

The chlorine at position 8 influences electronic distribution and may participate in halogen bonding

-

The isopropoxyphenyl group contributes to lipophilicity and provides specific steric effects

These structure-property relationships can guide the rational design of derivatives with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume